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molecular formula C11H14BrNO2 B1397162 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide CAS No. 259099-03-1

3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide

Cat. No. B1397162
M. Wt: 272.14 g/mol
InChI Key: CMSYMOACHSDARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989475B2

Procedure details

To a mixture of 24.95 g 3-(4-bromophenyl)propionic acid, 12.75 g N, O-dimethylhydroxylamine hydrochloride, 27.14 g EDC, and 17.66 g HOBt were added 300 mL DMF and 47.4 mL DIEA. The reaction mixture was stirred at room temperature for 17 hours and then poured into 700 mL ice water, extracted with 5×200 mL EtOAc. The combined EtOAc solution was washed with 200 mL 5% NaHCO3, 4×200 mL water, and 200 mL saturated brine, dried over Na2SO4, and concentrated under reduced pressure to give crude product as a yellow oil. It was purified on silica gel using 35˜55% EtOAc in hexanes to give the title compound as yellowish oil. 1H NMR (CDCl3, 500 MHz) δ 7.40˜7.43 (m, 2H), 7.11˜7.14 (m, 2H), 3.63 (s, 3H), 3.19 (s, 3H), 2.93 (t, J=7.8 Hz, 2H), 2.73 (t, J=7.7 Hz, 2H). LC-MS: 1.77 min. (M+H=272.1/274).
Quantity
24.95 g
Type
reactant
Reaction Step One
[Compound]
Name
O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27.14 g
Type
reactant
Reaction Step One
Name
Quantity
17.66 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
47.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.C(Cl)CCl.C1C=C[C:20]2[N:25]([OH:26])N=NC=2C=1.[CH3:27]CN(C(C)C)C(C)C>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([N:25]([O:26][CH3:27])[CH3:20])=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
24.95 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCC(=O)O
Name
O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27.14 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
17.66 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Two
Name
ice water
Quantity
700 mL
Type
reactant
Smiles
Step Three
Name
Quantity
47.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 5×200 mL EtOAc
WASH
Type
WASH
Details
The combined EtOAc solution was washed with 200 mL 5% NaHCO3, 4×200 mL water, and 200 mL saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
It was purified on silica gel using 35˜55% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCC(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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